molecular formula C15H19NO3 B3333099 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde CAS No. 944893-90-7

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B3333099
CAS No.: 944893-90-7
M. Wt: 261.32 g/mol
InChI Key: SVUQNQVCKCFLLL-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde (CAS 944893-90-7) is a high-purity chemical building block offered for research use only. This compound features a benzaldehyde moiety, a highly versatile and reactive functional group prized in organic synthesis for its role as a key intermediate . The structure also incorporates a seven-membered azepane ring connected via an oxoethoxy linker, a scaffold noted in modern chemical design for its potential to influence physicochemical properties and biological activity . This unique architecture makes it a valuable precursor for constructing complex molecular frameworks. Its primary research applications are in medicinal chemistry and advanced organic synthesis. The aldehyde group is highly electrophilic and readily participates in numerous transformations, including nucleophilic addition, condensation reactions to form Schiff bases, and various oxidation-reduction sequences . These reactivities are fundamental for developing novel pharmaceuticals, agrochemicals, and functional materials. The azepane ring is a privileged structure in drug discovery, found in compounds with documented pharmacological activities, suggesting potential for this molecule in the development of anticancer or antimicrobial agents . The oxoethoxy linkage provides a stable, metabolically resistant ether bridge between these two key components . This product is strictly for research purposes and is not intended for human or veterinary use . Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-13-7-3-4-8-14(13)19-12-15(18)16-9-5-1-2-6-10-16/h3-4,7-8,11H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQNQVCKCFLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azepane and oxoethoxy groups under controlled conditions. One common method involves the condensation of 2-hydroxybenzaldehyde with azepane in the presence of a suitable catalyst, followed by oxidation to introduce the oxoethoxy group. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzoic acid.

    Reduction: 2-(2-(Azepan-1-yl)-2-hydroxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

The compound 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a chemical with significant potential in various scientific research applications. This article explores its properties, synthesis, and potential uses across different fields, including medicinal chemistry, materials science, and organic synthesis.

Structure

The compound features a benzaldehyde moiety substituted with an azepan-1-yl group and an ethoxy carbonyl group. This unique structure may impart specific biological and chemical properties that can be exploited in research.

Medicinal Chemistry

This compound may serve as a precursor or intermediate in the synthesis of novel pharmaceuticals. Its structure suggests potential activity against various biological targets, particularly in the development of:

  • Antidepressants : Compounds with azepane rings have been studied for their psychoactive properties.
  • Anticancer agents : The benzaldehyde component is known for its ability to interact with biological molecules, potentially leading to cytotoxic effects on cancer cells.

Organic Synthesis

The compound can be utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for:

  • Synthesis of heterocycles : The azepan ring can be modified to create other heterocyclic compounds.
  • Coupling reactions : The aldehyde functionality can participate in reactions such as the formation of imines or other derivatives.

Materials Science

Research into materials that incorporate this compound may focus on:

  • Polymer Chemistry : The compound could be used to synthesize new polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
  • Nanomaterials : Its incorporation into nanostructures may lead to novel applications in electronics or photonics.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The azepane ring and oxoethoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Heterocycle/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/References
This compound 2-position Azepane C₁₅H₁₉NO₃* 261.32* Hypothesized antitumor activity N/A (Target Compound)
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde 4-position Azepane C₁₇H₂₃NO₃ 289.37 Discontinued supplier product
4-(2-(Antipyrin-4-yl)-2-oxoethoxy)benzaldehyde 4-position Antipyrine (pyrazole) C₂₀H₁₈N₂O₄ 350.37 Antitumor activity; mp 130–132°C
5-Bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde 2-position Pyrrole C₁₃H₁₀BrNO₃ 308.13 Synthetic intermediate
Eurotirubrin B (Compound 9) 2-position Epoxyheptenyl + prenyl C₂₀H₂₆O₄ 330.42 Antitumor activity (overcoming drug resistance)
4-[2-(4-Methylpiperidinyl)-2-oxoethoxy]benzaldehyde 4-position 4-Methylpiperidine C₁₅H₁₉NO₃ 261.32 Supplier-listed; no activity data

*Estimated based on structural similarity to analogs.

Key Structural Differences

Substituent Position :

  • The target compound is substituted at the 2-position of the benzaldehyde ring, whereas most analogs (e.g., 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde) are 4-substituted . Positional isomers often exhibit divergent bioactivities due to steric and electronic effects .
  • For example, 4-substituted antipyrine derivatives () show antitumor activity linked to their planar hydrogen-bonded crystal structures, whereas 2-substituted compounds (e.g., Eurotirubrin B in ) may enhance activity through pyran ring formation .

Heterocyclic Groups :

  • Azepane (7-membered ring) in the target compound vs. smaller heterocycles like pyrrole (5-membered) or piperidine (6-membered). Larger rings like azepane may improve binding to flexible enzyme pockets .
  • Antipyrine-containing analogs () leverage pyrazole moieties for enhanced pharmacological interactions, such as COX inhibition .

Biological Activities: Antitumor Activity: Eurotirubrin B (2-substituted benzaldehyde with an epoxyheptenyl side chain) demonstrates potent activity against drug-resistant tumors, attributed to its ability to form a pyran ring .

Physicochemical and Crystallographic Insights

  • Planar Geometry : Analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid () adopt planar configurations stabilized by O–H⋯O hydrogen bonds, a feature critical for crystal packing and solubility .
  • Thermal Stability : The antipyrine derivative () has a defined melting point (130–132°C), suggesting moderate stability under physiological conditions .

Biological Activity

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 2-oxoethoxy group and an azepan ring. This compound, with the molecular formula C15H19NO3 and a molecular weight of approximately 261.32 g/mol, has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The presence of the azepan ring—a seven-membered nitrogen-containing heterocycle—along with the benzaldehyde group contributes to the compound's potential biological activity. The azepane ring is known for engaging in hydrogen bonding and aromatic interactions, which may enhance its role in the design of bioactive molecules .

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Compounds with structural similarities have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antiproliferative Effects : Preliminary studies indicate that related compounds may influence cell proliferation and apoptosis, particularly in cancer cell lines .
  • Protein Interaction : There is potential for this compound to interact with proteins involved in cell signaling pathways, which could affect cellular functions such as proliferation and apoptosis .

Antimicrobial Activity

A study on Schiff bases similar to this compound revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for several derivatives, indicating moderate antimicrobial activity .

Antiproliferative Activity

In vitro studies have investigated the antiproliferative effects of compounds related to this compound. For instance, some derivatives were tested on K562 leukemia cells, showing varying degrees of inhibition on cell viability. One compound exhibited a 13% reduction in total cell number after treatment, suggesting potential for further exploration in cancer therapeutics .

Research has begun to elucidate the mechanisms through which compounds like this compound induce apoptosis. Studies indicate that these compounds may increase reactive oxygen species (ROS) levels within cells, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(Azepan-1-yl)benzaldehydeAzepan ring and benzaldehydeLacks the ethoxy group
4-(2-hydroxyethyl)benzaldehydeHydroxyethyl instead of oxoethoxyExhibits different reactivity due to hydroxyl group
N-benzylazepanoneAzepan ring with a ketone functional groupDifferent functional group leading to distinct properties
4-(2-(Morpholin-4-yl)-ethoxy)benzaldehydeMorpholine instead of azepanePotentially different biological activity

This table highlights the uniqueness of this compound due to its specific functional groups and structural characteristics that may influence its biological activity compared to similar compounds.

Q & A

Basic: What are the standard synthetic routes for 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde?

The compound is typically synthesized via condensation reactions between azepane derivatives and benzaldehyde precursors. A common method involves reacting 4-hydroxybenzaldehyde with a chloroacetyl-substituted azepane intermediate (e.g., 2-chloro-1-(azepan-1-yl)ethanone) in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the electrophilic carbon of the chloroacetyl moiety . Alternatively, multistep protocols may involve coupling azepane-containing fragments to pre-functionalized benzaldehyde scaffolds using Mitsunobu or Ullmann-type reactions .

Basic: How is the structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic and analytical techniques :

  • IR spectroscopy : Identifies carbonyl (C=O) stretches from the azepan-1-yl oxoethoxy group (~1670–1700 cm⁻¹) and the aldehyde proton (~2820 cm⁻¹) .
  • NMR (¹H/¹³C) : The aldehyde proton appears as a singlet at ~9.8–10.0 ppm. The azepane ring protons show characteristic splitting patterns (e.g., multiplet at 1.5–3.5 ppm for CH₂ groups), while the benzaldehyde aromatic protons resonate at 7.5–8.0 ppm .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 291.147 for C₁₅H₁₉NO₃) .

Basic: What are the typical reactivity patterns of this compound?

The compound’s aldehyde group is highly reactive, enabling:

  • Schiff base formation : Condensation with primary amines (e.g., aniline derivatives) to form imines, useful in synthesizing bioactive heterocycles .
  • Nucleophilic addition : Reactions with Grignard reagents or hydrazines to generate alcohols or hydrazones, respectively.
  • Oxidation : Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄), though the azepane moiety may require protection .

Basic: What purification and crystallization strategies are effective for this compound?

  • Recrystallization : Use ethanol, methanol, or ethyl acetate as solvents. Slow evaporation at 4°C yields high-purity crystals .
  • Column chromatography : Silica gel with a gradient of ethyl acetate/hexane (30–70%) resolves polar by-products .
  • TLC monitoring : Rf ~0.5 (ethyl acetate/hexane 1:1) aids in tracking reaction progress .

Advanced: How can computational methods predict the biological activity of derivatives?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). The azepane and benzaldehyde moieties often occupy hydrophobic pockets, while the carbonyl group forms hydrogen bonds .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzaldehyde ring) with bioactivity using descriptors like logP and polar surface area .

Advanced: How does X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction confirms:

  • Dihedral angles : Between the azepane ring and benzaldehyde plane (~75–85°), influencing steric interactions .
  • Hydrogen bonding : Weak C–H···O interactions stabilize crystal packing, critical for understanding solid-state stability .
  • Torsional flexibility : The ethoxy linker allows conformational adaptability, relevant for drug-receptor binding .

Advanced: How are synthetic by-products minimized during scale-up?

  • Optimized stoichiometry : A 1:1.05 molar ratio of 4-hydroxybenzaldehyde to azepane derivatives reduces unreacted starting material .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
  • In-line analytics : FTIR or HPLC monitors intermediate formation, enabling real-time adjustments .

Advanced: What methodologies assess the compound’s potential as a COX-2 inhibitor?

  • In vitro assays : Measure IC₅₀ values using COX-2 enzyme inhibition kits (e.g., Cayman Chemical). Derivatives with electron-deficient benzaldehyde groups show enhanced activity .
  • Molecular dynamics simulations : Analyze binding stability over 100 ns trajectories; rigid benzaldehyde scaffolds improve residence time in the active site .

Advanced: How are contradictions in spectroscopic data resolved during characterization?

  • Variable-temperature NMR : Resolves signal splitting caused by rotameric equilibria in the ethoxy linker .
  • 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals and verifies connectivity between the azepane and benzaldehyde moieties .
  • Comparative crystallography : Cross-validate NMR assignments with X-ray-derived bond lengths and angles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde
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2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.